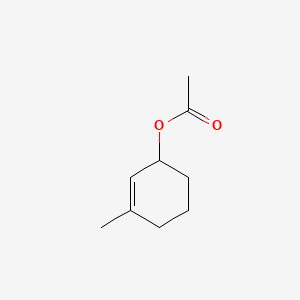

3-Methylcyclohex-2-en-1-yl acetate

CAS No.: 75411-49-3

Cat. No.: VC16996424

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75411-49-3 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | (3-methylcyclohex-2-en-1-yl) acetate |

| Standard InChI | InChI=1S/C9H14O2/c1-7-4-3-5-9(6-7)11-8(2)10/h6,9H,3-5H2,1-2H3 |

| Standard InChI Key | LGVFVTJGGYGQOS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(CCC1)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methylcyclohex-2-en-1-yl acetate belongs to the class of bicyclic monoterpenoids. Its structure comprises a cyclohexene ring substituted with a methyl group at position 3 and an acetate ester at position 1. The double bond between C2 and C3 introduces planarity, influencing its reactivity in cycloadditions and electrophilic additions . The InChI key (InChI=1/C9H14O2/c1-7-4-3-5-9(6-7)11-8(2)10/h6,9H,3-5H2,1-2H3) confirms the stereochemical arrangement, while the SMILES string CC1=CC(CC(C1)OC(=O)C)C provides a simplified representation .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in synthetic workflows:

The relatively low vapor pressure and moderate lipophilicity (LogP) suggest suitability for solvent-mediated reactions and fragrance applications .

Synthetic Methodologies

Acetylation of 3-Methylcyclohex-2-en-1-ol

The most direct route involves esterification of 3-methylcyclohex-2-en-1-ol with acetic anhydride or acetyl chloride. McMurry and Kocovsky (1984) achieved yields exceeding 95% using catalytic sulfuric acid under reflux conditions . Hansson et al. (1990) optimized this method by employing pyridine as a base, reducing side reactions such as dehydration .

Oxidative Acetoxylation of α,β-Enones

Manganic acetate-mediated acetoxylation offers an alternative pathway. Oehlschlager et al. (1984) demonstrated that treating 3-methylcyclohex-2-en-1-one with manganic acetate in acetic acid yields 6-acetoxy-3-methylcyclohex-2-en-1-one as a precursor, which undergoes selective reduction to the target compound . This method is notable for its regioselectivity but requires careful control of reaction temperature to avoid over-oxidation .

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic approaches:

Chemical Reactivity and Functionalization

Electrophilic Additions

The electron-rich double bond at C2–C3 undergoes electrophilic addition with halogens and hydrogen halides. Spahic et al. (1980) reported bromination at C2, yielding 2-bromo-3-methylcyclohex-1-en-1-yl acetate, a versatile intermediate for cross-coupling reactions .

Hydrolysis and Transesterification

The acetate group is susceptible to hydrolysis under acidic or basic conditions. Yadav et al. (2001) demonstrated that alkaline hydrolysis (NaOH/EtOH) produces 3-methylcyclohex-2-en-1-ol, which can be re-esterified with alternative acyl groups . Transesterification with fatty acid methyl esters has been explored for biodiesel-related research .

Diels-Alder Reactivity

The conjugated diene system participates in Diels-Alder reactions with dienophiles such as maleic anhydride. Iranpoor and Mottaghinejad (1995) synthesized bicyclic adducts with applications in polymer chemistry .

Industrial and Research Applications

Fragrance and Flavor Industry

The compound’s fruity, woody aroma profile makes it a candidate for perfumes and food flavorings. Its stability under ambient conditions contrasts with more volatile terpenes, enabling prolonged scent retention .

Catalysis and Material Science

Hansson et al. (1990) utilized 3-methylcyclohex-2-en-1-yl acetate as a ligand in palladium-catalyzed cross-coupling reactions, noting enhanced catalytic activity compared to simpler acetates .

Pharmaceutical Intermediates

The compound serves as a precursor to tricyclic antidepressants and antiviral agents. Sumitomo Chemical Company’s patent (US4069385) outlines its use in synthesizing camphor analogs with anti-inflammatory properties .

Recent Advances and Future Directions

Biocatalytic Synthesis

Recent studies explore enzymatic acetylation using lipases, offering greener alternatives to traditional methods. Preliminary results show 70–80% yields under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume